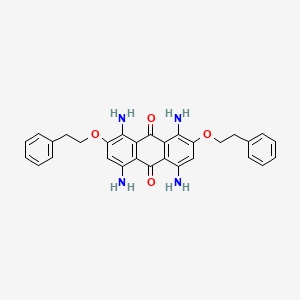
1,4,5,8-Tetraamino-2,7-bis(2-phenylethoxy)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,8-Tetraamino-2,7-diphenethoxyanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its four amino groups and two phenethoxy groups attached to the anthracene-9,10-dione core. Anthraquinone derivatives are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-diphenethoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the nitration of anthraquinone followed by reduction to introduce amino groups. The phenethoxy groups are then introduced through etherification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,4,5,8-Tetraamino-2,7-diphenethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone derivatives.
Substitution: Amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further utilized in the synthesis of dyes, pigments, and other organic compounds.
科学的研究の応用
1,4,5,8-Tetraamino-2,7-diphenethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential anticancer properties, as anthraquinone derivatives are known to interact with DNA.
作用機序
The mechanism of action of 1,4,5,8-Tetraamino-2,7-diphenethoxyanthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The amino groups can form hydrogen bonds and electrostatic interactions with nucleic acids, potentially leading to DNA intercalation. This interaction can disrupt DNA replication and transcription, making it a candidate for anticancer research. Additionally, the phenethoxy groups may enhance the compound’s solubility and cellular uptake.
類似化合物との比較
Similar Compounds
1,4,5,8-Tetraaminoanthraquinone: Similar structure but lacks the phenethoxy groups, making it less soluble.
1,4,5,8-Tetraamino-2,7-dihydroxyanthracene-9,10-dione: Contains hydroxyl groups instead of phenethoxy groups, affecting its reactivity and applications.
1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione: Similar structure with p-tolyloxy groups, used in different industrial applications.
Uniqueness
1,4,5,8-Tetraamino-2,7-diphenethoxyanthracene-9,10-dione is unique due to its combination of amino and phenethoxy groups, which confer distinct chemical properties such as enhanced solubility and reactivity. This makes it a versatile compound for various scientific and industrial applications.
生物活性
1,4,5,8-Tetraamino-2,7-bis(2-phenylethoxy)anthracene-9,10-dione is a synthetic compound that belongs to the anthraquinone family. Its unique structure, characterized by multiple amino groups and phenylethoxy substituents, suggests potential biological activities that warrant detailed investigation. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Properties
The compound's molecular formula is C30H28N4O2, with a molecular weight of approximately 484.56 g/mol. The presence of amino and phenylethoxy groups enhances its solubility and interaction with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C30H28N4O2 |
| Molecular Weight | 484.56 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular components:
- DNA Interaction : Similar compounds have been shown to intercalate into DNA strands, potentially leading to the inhibition of replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells by generating ROS, which can lead to apoptosis in cancer cells.
- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival pathways.
Anticancer Activity
Research indicates that derivatives of anthraquinones exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound has been tested against various cancer cell lines (e.g., HeLa and MCF-7). It demonstrated cytotoxic effects with IC50 values suggesting effective inhibition of cell growth.
Antimicrobial Activity
Preliminary studies indicate potential antimicrobial properties against certain bacterial strains:
-
Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 μg/mL Escherichia coli 64 μg/mL
Case Studies
-
Cell Cycle Arrest : A study demonstrated that treatment with the compound led to G0/G1 phase arrest in HeLa cells. This was associated with upregulation of p21 and downregulation of cyclin D1.
"Treatment with the compound resulted in significant alterations in cell cycle regulatory proteins."
-
Apoptosis Induction : Flow cytometry analysis revealed increased apoptotic cell populations upon treatment with the compound at concentrations above its IC50 value.
- Caspase Activation : Increased activation of caspases -3 and -9 was observed, indicating a mitochondrial pathway-mediated apoptosis.
特性
CAS番号 |
88601-76-7 |
|---|---|
分子式 |
C30H28N4O4 |
分子量 |
508.6 g/mol |
IUPAC名 |
1,4,5,8-tetraamino-2,7-bis(2-phenylethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C30H28N4O4/c31-19-15-21(37-13-11-17-7-3-1-4-8-17)27(33)25-23(19)29(35)24-20(32)16-22(28(34)26(24)30(25)36)38-14-12-18-9-5-2-6-10-18/h1-10,15-16H,11-14,31-34H2 |
InChIキー |
SXIOHSNECIFXNY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OCCC5=CC=CC=C5)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















